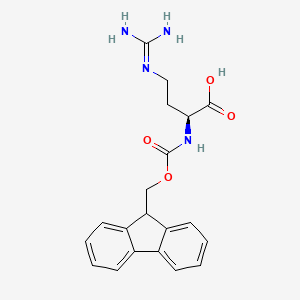

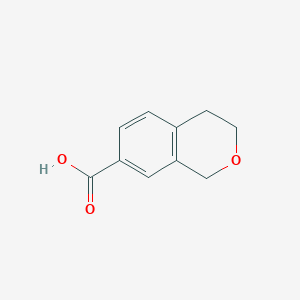

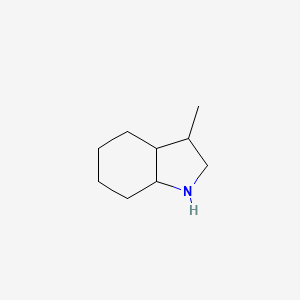

![molecular formula C13H16N4O2S B2458589 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide CAS No. 2034354-86-2](/img/structure/B2458589.png)

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide” is a complex organic compound. It contains a pyridine ring, a pyrazole ring, and a cyclopropane ring, all of which are common structures in many organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and pyrazole rings suggests that the compound could have interesting electronic properties .Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The pyridine and pyrazole rings are aromatic and relatively stable, but they can participate in various reactions under the right conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonamide group could make the compound more polar and increase its solubility in water.Scientific Research Applications

Synthesis and Antibacterial Applications

One of the scientific research applications of compounds similar to N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide is in the synthesis of new heterocyclic compounds containing a sulfonamido moiety for potential use as antibacterial agents. In a study by Azab, Youssef, and El-Bordany (2013), a precursor compound was reacted with a variety of active methylene compounds to produce pyran, pyridine, and pyridazine derivatives, as well as pyrazole and oxazole derivatives through different reactions. These compounds were evaluated for their antibacterial activity, with eight of them showing high activities (Azab, Youssef, & El-Bordany, 2013).

Multifunctional Receptor Ligands

Another application is the development of multifunctional receptor ligands for the treatment of complex diseases. Canale et al. (2016) reported on the N-alkylation of arylsulfonamide derivatives of (aryloxy)ethyl piperidines as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This study identified compounds with potent and selective antagonist activity at the 5-HT7 receptor, as well as multimodal 5-HT/dopamine receptor ligands with distinct antidepressant-like and pro-cognitive properties (Canale et al., 2016).

Catalysis and Transfer Hydrogenation

Compounds with sulfonamide moieties, similar to this compound, are also explored for their catalytic properties. Ruff, Kirby, Chan, and O'Connor (2016) synthesized derivatives and complexes bearing pyridinesulfonamide ligands, which were characterized and assessed for transfer hydrogenation of various ketones, diones, and ketoesters. This catalytic activity was conducted in air without the need for dried and degassed substrates or basic additives, highlighting a significant advancement in transfer hydrogenation methods (Ruff, Kirby, Chan, & O'Connor, 2016).

Future Directions

Properties

IUPAC Name |

N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c18-20(19,13-1-2-13)16-7-8-17-10-12(9-15-17)11-3-5-14-6-4-11/h3-6,9-10,13,16H,1-2,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLGRJNXULBPMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

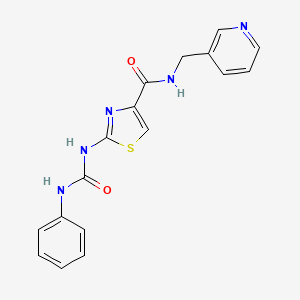

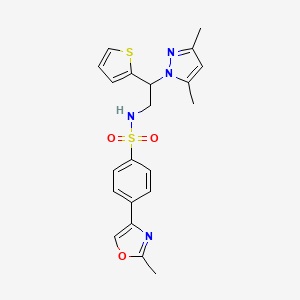

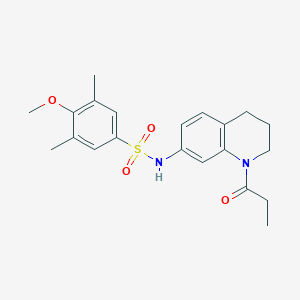

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2458513.png)

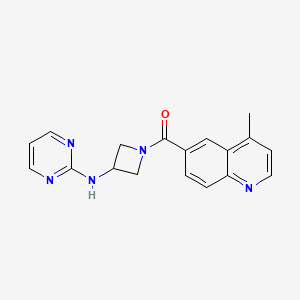

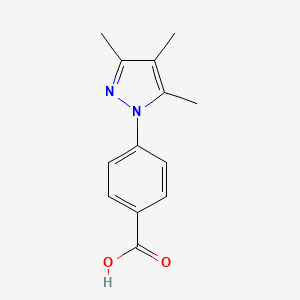

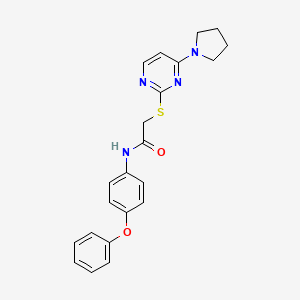

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(N-cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2458518.png)